3-Bromo-2-(bromomethyl)-1-benzofuran
Overview
Description
3-Bromo-2-(bromomethyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the benzofuran ring and the other to a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(bromomethyl)-1-benzofuran typically involves the bromination of 2-(bromomethyl)-1-benzofuran. This can be achieved through the reaction of 2-(bromomethyl)-1-benzofuran with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(bromomethyl)-1-benzofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can lead to the removal of bromine atoms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include debrominated benzofuran derivatives.
Scientific Research Applications
3-Bromo-2-(bromomethyl)-1-benzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-1-benzofuran involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-benzofuran
- 3-Bromo-1-benzofuran
- 2-(Bromomethyl)-1-benzofuran
Uniqueness
3-Bromo-2-(bromomethyl)-1-benzofuran is unique due to the presence of two bromine atoms at specific positions on the benzofuran ring. This structural feature imparts distinct reactivity and properties compared to other benzofuran derivatives. The compound’s ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Biological Activity
3-Bromo-2-(bromomethyl)-1-benzofuran is a halogenated derivative of benzofuran that has garnered attention in pharmacological research due to its notable biological activities, particularly in the fields of oncology and antimicrobial studies. This compound features a unique molecular structure characterized by bromine substituents and a bromomethyl group, which significantly enhance its chemical reactivity and biological efficacy.
Chemical Structure and Properties
The structure of this compound consists of a fused benzene and furan ring, with bromine atoms positioned at specific sites that influence its biological properties. The presence of the bromomethyl group is particularly important as it contributes to the compound's reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In various studies, halogenated benzofurans have shown promising results against different cancer cell lines:
- Selectivity Against Cancer Cells : One study demonstrated that derivatives of benzofuran, including this compound, induced apoptosis in leukemia cell lines such as K562 and MOLT-4, with IC50 values indicating potent activity (5.0 mM for K562) while sparing normal cells like HeLa and HUVEC .
- Mechanism of Action : The mechanism behind the anticancer effects involves the induction of apoptosis, which is a programmed cell death pathway crucial for eliminating cancerous cells. The brominated derivatives were found to enhance cytotoxicity in cancer cells while maintaining lower toxicity towards normal cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
- Antibacterial and Antifungal Effects : Studies have shown that benzofuran derivatives possess broad-spectrum antimicrobial properties. For instance, compounds derived from benzofuran have been tested against Gram-positive cocci and Gram-negative rods, exhibiting minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against selected strains .
- Specific Activity Against Fungi : The compound has also been evaluated for antifungal activity, showing effectiveness against Candida species with MIC values around 100 μg/mL .
Comparative Analysis with Other Derivatives
To understand the unique biological profile of this compound, it is useful to compare it with other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Bromonaphtho[2,3-b]benzofuran | Contains a naphthalene core | Enhanced stability due to naphthalene fusion |
10-Bromonaphtho[2,1-b]benzofuran | Bromination at different positions | Potentially different biological activity |
This compound | Specific arrangement of bromine | Enhanced reactivity and selective inhibition |
The structural differences among these compounds contribute to their varied biological activities. The specific arrangement of bromine substituents in this compound enhances its reactivity and selectivity towards certain biological targets compared to other derivatives.
Case Studies and Research Findings
Several key studies highlight the biological activity of this compound:
- Anticancer Study : A study focusing on the synthesis of benzofuran derivatives revealed that introducing bromine into the structure significantly increased cytotoxic potential against leukemia cells while reducing toxicity in non-cancerous cells .
- Antimicrobial Evaluation : Research on antimicrobial activities showed that various benzofuran derivatives displayed effective inhibition against a range of bacteria and fungi, reinforcing the therapeutic potential of halogenated compounds in treating infections .
Properties
IUPAC Name |
3-bromo-2-(bromomethyl)-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHABELRBPWGPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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